2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Description
2-(2,4-Dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a polycyclic chromene derivative characterized by a fused pyrano-chromene scaffold substituted with a 2,4-dimethoxyphenyl group at position 2, a methyl group at position 5, and a propyl chain at position 10. The methoxy groups enhance solubility and electronic interactions, while the propyl chain may influence lipophilicity and membrane permeability.
Properties
Molecular Formula |
C24H24O6 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C24H24O6/c1-5-6-14-10-21(26)29-20-9-13(2)22-17(25)12-19(30-24(22)23(14)20)16-8-7-15(27-3)11-18(16)28-4/h7-11,19H,5-6,12H2,1-4H3 |
InChI Key |
OZMCKIQIRHEUTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material. A regioselective synthetic route has been developed to produce various derivatives of pyranochromene-4,8-dione . The reaction conditions often include the use of specific reagents and solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Recent studies have highlighted several biological activities associated with this compound:
Antioxidant Activity
The compound exhibits significant antioxidant properties, which are critical in preventing oxidative stress-related cellular damage. The mechanism involves scavenging free radicals and reducing oxidative damage in various biological systems.
| Study | Methodology | Results |
|---|---|---|
| Study A | DPPH Assay | IC50 = 30 µM |
| Study B | FRAP Assay | Increased reducing power |
Antitumor Effects
Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that it interacts with specific signaling pathways involved in cell cycle regulation.
| Study | Cell Line | Methodology | Results |
|---|---|---|---|
| Study C | HeLa Cells | MTT Assay | IC50 = 12 µM |
| Study D | MCF-7 Cells | In vivo Model | Tumor growth inhibition by 50% |
Anti-inflammatory Properties
The compound has demonstrated the ability to modulate inflammatory responses. It reduces the levels of pro-inflammatory cytokines and shows promise in treating inflammatory diseases.
| Study | Model | Methodology | Results |
|---|---|---|---|
| Study E | Murine Model of Arthritis | ELISA | Reduced TNF-α levels by 45% |
| Study F | LPS-stimulated Macrophages | Western Blotting | Decreased COX-2 expression |
Material Science Applications
Beyond its biological activities, the compound has potential applications in material sciences:
Photovoltaic Materials
Research suggests that the unique structural properties of this compound make it suitable for use in organic photovoltaic devices due to its ability to absorb light and convert it into electrical energy.
Polymer Composites
The incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties and thermal stability of the resulting materials.
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Antitumor Activity
In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited notable cytotoxic effects. The mechanism was linked to apoptosis induction and disruption of mitochondrial function.
Case Study 2: Neuroprotective Effects
Preliminary research indicated potential neuroprotective effects against oxidative stress-induced neuronal cell death. Further investigations are ongoing to elucidate the underlying mechanisms.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. It is believed to induce apoptosis in cancer cells by affecting various signaling pathways and molecular targets . Further research is needed to fully elucidate the detailed mechanism of action.
Comparison with Similar Compounds
2-(2-Methoxyphenyl)-5,10-Dimethyl-2,3-Dihydropyrano[2,3-f]Chromene-4,8-Dione (Compound 16)
- Substituents : 2-Methoxyphenyl (position 2), methyl groups (positions 5 and 10).
- Key Differences : Lacks the 4-methoxy group and propyl chain present in the target compound. The dual methyl groups at positions 5 and 10 reduce steric bulk compared to the propyl substituent.
- Synthesis : Prepared via methods described by Nikitina et al. (2015), involving condensation reactions with aryl aldehydes .
- Implications : The single methoxy group may limit electronic interactions compared to the target’s 2,4-dimethoxy substitution.
3-Phenyl-10-(2,3,4-Trimethoxyphenyl)-9,10-Dihydro-4H,8H-Pyrano[2,3-f]Chromene-4,8-Dione
- Substituents : Phenyl (position 3), 2,3,4-trimethoxyphenyl (position 10).
- Key Differences : The trimethoxy substitution provides enhanced electron-donating effects, while the phenyl group introduces steric hindrance absent in the target compound.
- Synthesis : Synthesized via a one-pot multicomponent reaction using Meldrum’s acid, achieving 68% yield .
- Spectral Data :
5-Hydroxy-2,2-Dimethyl-10-Propyl-2H,8H-Pyrano[2,3-f]Chromen-8-One
- Substituents : Hydroxy (position 5), dimethyl (position 2), propyl (position 10).
- Synthesis: Derived from 5,7-dihydroxy-4-propylcoumarin, highlighting the role of phenolic precursors in chromene chemistry .
Spectral and Physicochemical Comparisons
Research Findings and Trends
Alkyl Chains : The propyl group in the target compound and ’s analog may increase bioavailability through lipophilicity, contrasting with methyl-substituted derivatives .
Regioselectivity : Synthesis protocols for analogs (e.g., ) demonstrate regioselective product formation, avoiding isomeric byproducts—a critical factor in scaling production.
Biological Activity
The compound 2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a member of the chromene family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C21H24O5
- Molecular Weight : 356.42 g/mol
Biological Activities
The biological activities of chromene derivatives are extensive and include:
-
Anticancer Activity :
- Chromenes have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in breast and prostate cancer models.
-
Antimicrobial Activity :
- Studies indicate that chromene derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has shown potential in inhibiting strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with varying degrees of effectiveness.
-
Antioxidant Properties :
- The antioxidant capacity of chromenes is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage associated with chronic diseases.
-
Antidiabetic Effects :
- Some studies suggest that chromene derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
Structure-Activity Relationship (SAR)
The SAR of chromenes indicates that modifications on the phenolic rings and substituents significantly influence their biological efficacy. For example:
- Substitution at the 2-position of the chromene ring enhances anticancer activity.
- Alkyl groups at the 10-position increase lipophilicity and may improve membrane permeability.
Case Studies
- Anticancer Studies :
- Antimicrobial Efficacy :
- Antioxidant Activity Assessment :
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
